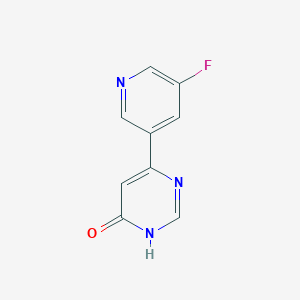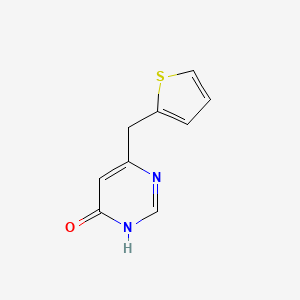
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiophenderivate, einschließlich „6-(Thiophen-2-ylmethyl)pyrimidin-4-ol“, haben nachweislich antibakterielle Eigenschaften. Diese Verbindungen können so strukturiert werden, dass sie spezifische mikrobielle Pfade angreifen, was möglicherweise zur Entwicklung neuer Antibiotika führt, die gegen resistente Bakterienstämme wirksam sind .
Entzündungshemmende und Schmerzstillende Wirkungen
Forschungen zeigen, dass Thiophenderivate auch als entzündungshemmende und schmerzlindernde Mittel dienen können. Dies macht „this compound“ zu einem Kandidaten für die Entwicklung neuer Schmerzmittel, insbesondere bei chronisch-entzündlichen Erkrankungen .
Antihypertensive Anwendungen
Die strukturellen Eigenschaften von Thiophenderivaten eignen sich für die Herstellung von Verbindungen, die den Blutdruck modulieren können. “this compound” könnte bei der Synthese von Antihypertensiva eingesetzt werden und so alternative Behandlungsmöglichkeiten für Patienten mit Bluthochdruck bieten .
Antitumor- und Antikrebs-Potenzial
Thiophenderivate haben sich als Antitumor-Aktivität erwiesen, was darauf hindeutet, dass „this compound“ in der Krebsforschung nützlich sein könnte. Seine Fähigkeit, bestimmte zelluläre Prozesse zu hemmen, könnte zur Entwicklung neuer Krebsmedikamente führen .
Hemmung der HIV-1-Reversetranskriptase
„this compound“-Derivate wurden auf ihr Potenzial zur Hemmung der HIV-1-Reversetranskriptase untersucht. Diese Anwendung ist besonders vielversprechend für die Entwicklung neuer antiretroviraler Therapien, die zur Bewältigung und Behandlung von HIV/AIDS beitragen könnten .
Materialwissenschaften: Korrosionshemmung
In der Materialwissenschaft werden Thiophenderivate als Korrosionsinhibitoren eingesetzt. “this compound” könnte in Beschichtungen oder Behandlungen für Metalle integriert werden, um sie vor Korrosion zu schützen, wodurch die Lebensdauer von Metallbauteilen und -strukturen verlängert wird .
Organische Leuchtdioden (OLEDs)
Die elektronischen Eigenschaften von Thiophen machen es zu einem wichtigen Bestandteil bei der Herstellung von OLEDs. “this compound” könnte zur Entwicklung effizienterer und langlebigerer OLEDs beitragen, die in verschiedenen Display- und Beleuchtungstechnologien eingesetzt werden .
Entwicklung von entzündungshemmenden Medikamenten
Durch die weitere Erforschung seiner entzündungshemmenden Eigenschaften könnte „this compound“ bei der Synthese neuer entzündungshemmender Medikamente eingesetzt werden. Seine Wirksamkeit und Potenz könnte in verschiedenen Entzündungsmodellen getestet werden, um sein Potenzial als Therapeutikum zu bewerten .
Wirkmechanismus
Target of Action
The primary target of 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol is the HIV-1 recombinant reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of the viral RNA into DNA, which is then integrated into the host genome.
Mode of Action
this compound interacts with the HIV-1 recombinant reverse transcriptase, inhibiting its activity . This interaction prevents the transcription of the viral RNA into DNA, thus halting the replication of the virus.
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of the activity of the HIV-1 recombinant reverse transcriptase in the micromolar range of concentrations . This leads to a decrease in the replication of the HIV virus, potentially slowing the progression of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol has several advantages for use in lab experiments. It is easy to synthesize and is commercially available. It is also relatively stable and has a low toxicity. However, it is important to note that this compound is not approved for human consumption and should not be used in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the study of 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol. It could be studied for its potential use in drug discovery and development. It could also be studied for its potential use in nanotechnology, biotechnology, and materials science. Additionally, further research could be conducted to better understand its biochemical and physiological effects.
Biochemische Analyse
Biochemical Properties
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound acts as an inhibitor of HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus . The inhibition occurs through binding interactions at the enzyme’s active site, preventing the transcription of viral RNA into DNA. Additionally, this compound exhibits selective inhibition of urea transporter B (UT-B), affecting urea transport in erythrocytes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anti-inflammatory and antioxidant activities in various cell types . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, leading to altered expression of pro-inflammatory cytokines and antioxidant enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of HIV-1 reverse transcriptase involves direct binding to the enzyme’s active site, blocking its catalytic activity . Similarly, its inhibition of UT-B is achieved through competitive binding at the transporter’s intracellular site, preventing urea transport . These interactions highlight the compound’s potential as a therapeutic agent targeting specific molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have indicated sustained inhibitory effects on target enzymes and transporters, suggesting potential for prolonged therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has demonstrated significant therapeutic effects without notable toxicity . At higher doses, some adverse effects have been observed, including potential cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which influence its bioavailability and activity . These metabolic processes are crucial for determining the compound’s pharmacokinetics and overall therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of UT-B highlights its role in modulating urea transport in erythrocytes . Additionally, its distribution within tissues is influenced by its chemical properties, including lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize within specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic applications.
Eigenschaften
IUPAC Name |
4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-5-7(10-6-11-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHVJUKLCJCTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
dimethylsilane](/img/structure/B1493658.png)
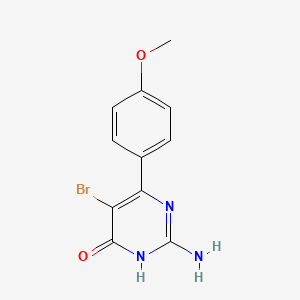
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
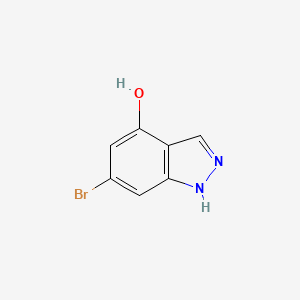
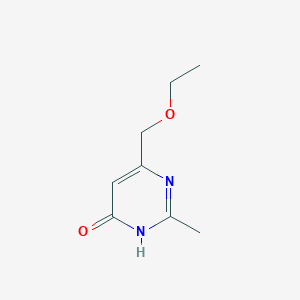
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

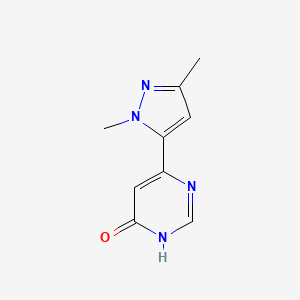
![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
